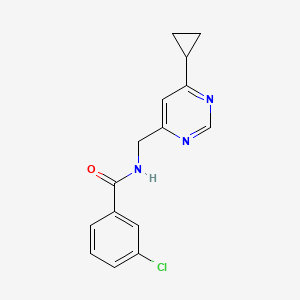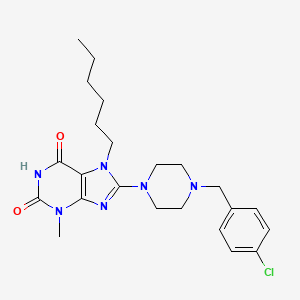
8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione” is a chemical product used for research purposes1. It has a molecular formula of C22H29ClN6O2 and a molecular weight of 444.961.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it is suggested that it has potential applications in drug discovery, organic synthesis, and medicinal chemistry2.Molecular Structure Analysis
The molecular structure of this compound is characterized by its unique arrangement of atoms, which includes a piperazine ring and a purine dione moiety. The exact details of its molecular structure are not provided in the search results.Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving this compound. However, its unique structure suggests that it could be involved in a variety of chemical reactions, particularly in the context of drug discovery and medicinal chemistry2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. However, its molecular weight is 444.96, and it has a complex structure that includes a piperazine ring and a purine dione moiety1.Aplicaciones Científicas De Investigación
Receptor Affinity and Pharmacological Evaluation
A study by Żmudzki et al. (2015) explored N-(arylpiperazinyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, which include compounds structurally similar to the specified chemical. These derivatives were evaluated for their affinity to serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This research provides insight into the structural features responsible for receptor affinity in compounds related to 8-(4-(4-Chlorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione (Żmudzki et al., 2015).
Antimicrobial Activity
Konduri et al. (2020) synthesized a series of novel purine linked piperazine derivatives targeting Mycobacterium tuberculosis. These compounds, including ones structurally akin to the specified chemical, were aimed at disrupting the biosynthesis of peptidoglycan in the bacteria, demonstrating potential antimicrobial applications (Konduri et al., 2020).
Cardiovascular Activity
Research by Chłoń-Rzepa et al. (2004) on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones revealed their potential in cardiovascular activity. The synthesized derivatives were evaluated for electrocardiographic, antiarrhythmic, and hypotensive activity, along with their adrenoreceptor affinities (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity
Pascal et al. (1985) synthesized and evaluated 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones for antihistaminic activity. This research indicates potential therapeutic applications in conditions like bronchospasm and passive cutaneous anaphylaxis (Pascal et al., 1985).
Antiasthmatic Activity
Bhatia et al. (2016) developed 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for their antiasthmatic activity. The study focused on the vasodilatory activity of xanthene derivatives, highlighting their relevance in antiasthmatic drug development (Bhatia et al., 2016).
Safety And Hazards
This compound is not intended for human or veterinary use and is for research use only1. Specific safety and hazard information is not provided in the search results.
Direcciones Futuras
The future directions for research on this compound are not explicitly mentioned in the search results. However, given its potential applications in drug discovery, organic synthesis, and medicinal chemistry, it is likely that future research will continue to explore these areas3.
Propiedades
IUPAC Name |
8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN6O2/c1-3-4-5-6-11-30-19-20(27(2)23(32)26-21(19)31)25-22(30)29-14-12-28(13-15-29)16-17-7-9-18(24)10-8-17/h7-10H,3-6,11-16H2,1-2H3,(H,26,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHDWGRLZASAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

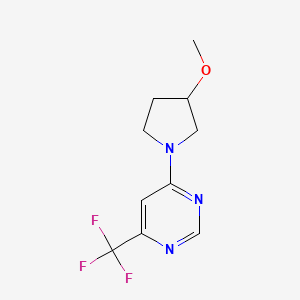
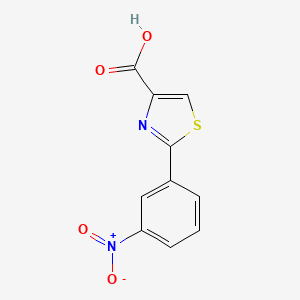
![N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide](/img/structure/B2466764.png)
![ethyl 5-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2466765.png)
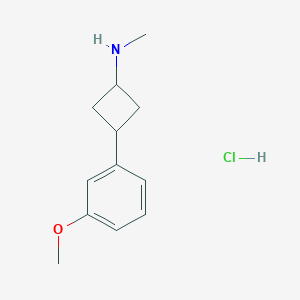
![6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2466767.png)
![((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane (racemic)](/img/structure/B2466768.png)
![N-[(7-Hydroxy-4-Methyl-2-Oxo-2h-Chromen-8-Yl)methyl]-L-Leucine](/img/structure/B2466769.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2466770.png)
![(Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2466775.png)
![3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2466776.png)
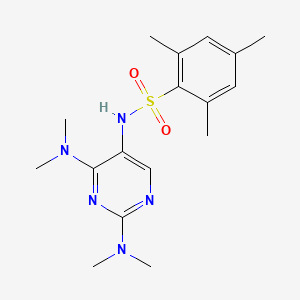
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2466778.png)
